molecular formula C15H19NO3 B11011731 (2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide

Cat. No.: B11011731
M. Wt: 261.32 g/mol
InChI Key: UBKZFFGXORBLOC-SOFGYWHQSA-N
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Description

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structural features. The compound contains a benzodioxole moiety, which is a fused ring system consisting of a benzene ring and a dioxole ring. This structure is often associated with various biological activities and is commonly found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring system can be synthesized through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Propenamide Group: The propenamide group can be introduced via a condensation reaction between an appropriate aldehyde and an amine.

    Final Coupling: The final step involves coupling the benzodioxole moiety with the propenamide group under suitable conditions, such as using a base catalyst and an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to maximize yield and purity, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE has various scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating them. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-BUTYL)-2-PROPENAMIDE: Similar structure but with a tert-butyl group instead of a tert-pentyl group.

    (E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-HEXYL)-2-PROPENAMIDE: Similar structure but with a tert-hexyl group.

Uniqueness

(E)-3-(1,3-BENZODIOXOL-5-YL)-N-(TERT-PENTYL)-2-PROPENAMIDE is unique due to its specific combination of the benzodioxole moiety and the tert-pentyl group. This combination may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(2-methylbutan-2-yl)prop-2-enamide

InChI

InChI=1S/C15H19NO3/c1-4-15(2,3)16-14(17)8-6-11-5-7-12-13(9-11)19-10-18-12/h5-9H,4,10H2,1-3H3,(H,16,17)/b8-6+

InChI Key

UBKZFFGXORBLOC-SOFGYWHQSA-N

Isomeric SMILES

CCC(C)(C)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2

Canonical SMILES

CCC(C)(C)NC(=O)C=CC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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